

mTBD vs TBD catalytic activity comparison

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Compound Focus: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

CAS No.: 84030-20-6

Cat. No.: S1973094

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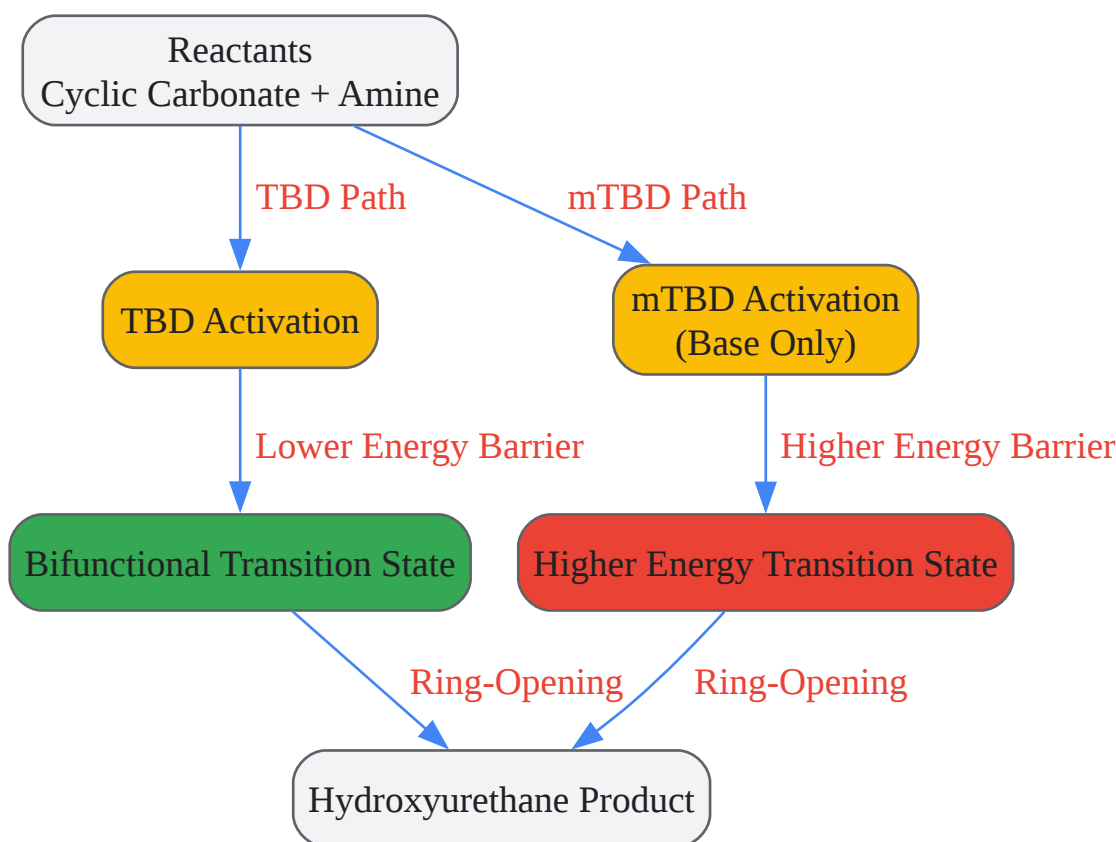
Core Comparison of TBD and mTBD

The table below summarizes the key differences in their catalytic performance and properties.

Feature	TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)	mTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)
Catalytic Structure	Bifunctional (can simultaneously donate & accept protons) [1]	Monofunctional (primarily a base) [1]
General Efficiency	Higher efficiency in multiple reactions [1]	Highly active, but often less efficient than TBD [1]
Experimental Evidence (Aminolysis)	Significantly reduces Gibbs energy of reaction [1]	Higher reaction energy barrier compared to TBD [1]
Experimental Evidence (Aziridine R.O.)	94% yield (model reaction) [2]	80% yield (model reaction) [2]
pKa (in THF)	Information not in search results	17.9 [3]
Physical State	Information not in search results	Liquid at room temperature [4]

The superior catalytic efficiency of TBD is attributed to its **bifunctional activity**. Its molecular structure allows it to act as both a base and a hydrogen-bond donor. This capability enables TBD to stabilize transition states and intermediates more effectively by simultaneously activating both the nucleophile and electrophile in a reaction, thereby significantly lowering the overall energy barrier [1]. mTBD, with a methyl group replacing one N-H proton, primarily functions as a base, losing the bifunctional hydrogen-bond-donating ability [1].

This mechanistic difference is illustrated in the following diagram for the ring-opening of cyclic carbonates:



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Supporting Experimental Data

The performance difference is demonstrated in specific catalytic reactions.

1. Ring-Opening of Aziridines with Anhydrides An experimental study on the ring-opening of *N*-tosylaziridines with acetic anhydride provides direct comparative data [2]:

- **Reaction Setup:** The model reaction was run in DMF at 80°C with 5 mol% catalyst.
- **Results:** The reaction using TBD achieved a **94% yield** in 4 hours. Under identical conditions, the reaction catalyzed by mTBD gave a lower, though still good, yield of **80%** [2]. This experiment offers clear, quantitative evidence of TBD's superior activity in this transformation.

2. Aminolysis of Cyclic Carbonates Computational (DFT) and experimental studies on the aminolysis of propylene carbonate further explain the performance gap [1]:

- **Finding:** The bifunctional (base/H-bond donor) nature of TBD **significantly reduces the Gibbs energy** of the reaction transition state compared to its methyl counterpart (MTBD/mTBD) [1].
- **Interpretation:** A lower energy barrier means the reaction proceeds faster and, in some cases, under milder conditions, which aligns with TBD's reputation for higher efficiency in polymerizing cyclic carbonates and diamines into polyhydroxyurethanes (PHUs) [1].

Practical Considerations

Despite its slightly lower activity in some reactions, mTBD is still a very strong and useful superbase catalyst [3]. Its **liquid state at room temperature** can make it easier to handle in certain laboratory or industrial settings compared to solid catalysts [4]. Furthermore, **polymer-supported versions of TBD (PS-TBD)** are also available and have been successfully used in reactions like aziridine ring-opening, allowing for easy catalyst recovery and reuse [2].

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